2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide
Description
Historical Context of Thiazolidinone Research
Thiazolidinones, first synthesized in the early 20th century, emerged as a privileged scaffold in medicinal chemistry due to their structural versatility and broad pharmacological profiles. The discovery of the antidiabetic thiazolidinediones (TZDs) in the 1980s marked a pivotal milestone, as these compounds demonstrated potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism, enabling insulin sensitization in type 2 diabetes mellitus. Subsequent decades witnessed systematic exploration of thiazolidinone derivatives for antibacterial, anticancer, and anti-inflammatory applications, driven by their ability to modulate diverse targets such as carbonic anhydrases, tyrosine kinases, and cyclooxygenase (COX) enzymes.
The evolution of thiazolidinone chemistry accelerated with advances in molecular hybridization strategies. By integrating thiazolidinone cores with heterocyclic moieties like piperazine, researchers enhanced target selectivity and pharmacokinetic properties. For instance, the incorporation of sulfonyl groups improved metabolic stability, while arylidene substitutions at the C5 position enabled π-π stacking interactions with enzymatic pockets. These innovations laid the groundwork for designing multifunctional hybrids such as 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide , which combines thiazolidinone’s electrophilic warhead with piperazine’s solubilizing and hydrogen-bonding capabilities.
Significance of Piperazine-Substituted Thiazolidinones in Medicinal Chemistry
Piperazine, a six-membered ring containing two nitrogen atoms, serves as a cornerstone in drug design due to its conformational flexibility and ability to enhance blood-brain barrier permeability. When conjugated with thiazolidinones, piperazine derivatives exhibit improved aqueous solubility and receptor affinity, as evidenced by recent studies on antibacterial and anticancer agents. For example, AZD5099, a thiazolidinone-piperidine hybrid, demonstrated nanomolar inhibition of bacterial DNA gyrase, attributed to its carboxyl group forming salt bridges with Arg144 residues.
The compound under investigation features a 4-methylpiperazine acetamide side chain, which may confer dual advantages:
- Enhanced Solubility : The tertiary amine in piperazine facilitates protonation under physiological pH, improving bioavailability.
- Target Engagement : The methyl group at the piperazine N4 position could modulate steric interactions with hydrophobic enzyme pockets, as observed in protein tyrosine phosphatase inhibitors.
Structural comparisons with analogous hybrids (Table 1) reveal that ethoxyarylidene-thiazolidinones exhibit superior kinase inhibition compared to their methoxy or nitro counterparts, likely due to optimized electron-donating effects.
Table 1: Comparative Bioactivity of Selected Thiazolidinone-Piperazine Hybrids
Research Objectives and Scholarly Implications
This article aims to elucidate the synthetic pathways, structure-activity relationships (SAR), and therapeutic potential of This compound , addressing three key gaps:
- Synthetic Optimization : Current routes for Z-isomer thiazolidinones suffer from low regioselectivity. Ultrasound-assisted catalysis, as reported by Taherkhorsand et al., may improve yields (>80%) while reducing reaction times.
- Target Identification : Preliminary docking studies suggest affinity for vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis in solid tumors. Validation via kinase inhibition assays is warranted.
- SAR Rationalization : The ethoxyphenyl group at C5 and sulfanylidene moiety at C2 may synergistically enhance electrophilicity, promoting covalent binding to cysteine residues in target proteins.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-3-26-15-6-4-14(5-7-15)12-16-18(25)23(19(27)28-16)13-17(24)20-22-10-8-21(2)9-11-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKXMANKOWTTI-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide, also known by its CAS number 313530-07-3, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone precursors with substituted phenyl groups. The synthetic pathway often includes the use of various reagents to facilitate the formation of the thiazolidinone ring and subsequent modifications to introduce ethoxy and piperazine substituents.
Anticancer Activity
Several studies have reported on the anticancer potential of thiazolidinone derivatives. For instance, a series of substituted thiazolidinones were evaluated for their activity against various cancer cell lines using the NCI60 cell line panel. Compounds similar to our target compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating significant cytotoxicity against leukemia and solid tumors .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 4d | K562 | 2.12 |
| 4f | MCF7 | 1.64 |
Antimicrobial Activity
Thiazolidinones have also shown promise as antimicrobial agents. In a study evaluating various derivatives against bacterial strains, compounds demonstrated varying degrees of inhibition against both gram-positive and gram-negative bacteria. For example, derivatives with specific substitutions at the thiazolidine ring exhibited MIC (Minimum Inhibitory Concentration) values as low as 31.25 µg/ml against certain strains .
| Compound | Microorganism | MIC (µg/ml) |
|---|---|---|
| 4b | K. pneumoniae | 62.5 |
| 4f | C. glabrata | 31.25 |
Antiviral Activity
Research has also explored the antiviral properties of thiazolidinone derivatives against various viruses, including Chikungunya and Yellow fever viruses. However, many compounds have shown limited efficacy at subtoxic concentrations, suggesting that while they may have potential, further optimization is necessary to enhance their antiviral activity .
The biological activity of thiazolidinones is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of sulfur in the thiazolidine ring enhances reactivity towards biological targets, potentially leading to apoptosis in cancer cells or disruption of microbial cell wall synthesis in bacteria.
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of thiazolidinone derivatives and tested them against multiple cancer cell lines. The results indicated that modifications at the N3 position significantly influenced anticancer activity, with some compounds outperforming standard chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on synthesizing novel thiazolidinone derivatives and evaluating their antimicrobial properties against clinical isolates. The findings suggested that specific structural modifications could enhance antibacterial potency, particularly against resistant strains .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, research published in MDPI highlighted that derivatives of thiazolidinones, including those with similar structural features to the compound , showed activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that modifications at specific positions can enhance antibacterial efficacy, suggesting that the presence of the ethoxyphenyl and piperazine moieties may contribute positively to the compound's bioactivity .
Antifungal Properties
In addition to antibacterial effects, compounds similar to 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide have also shown promise as antifungal agents. The introduction of certain substituents has been correlated with increased antifungal activity against various strains of fungi. The thiazolidinone scaffold is particularly noted for its ability to disrupt fungal cell wall synthesis, thus proving effective in treating fungal infections .
Drug Discovery Applications
The compound has been included in several screening libraries aimed at identifying new therapeutic agents. For example, it is part of anti-infective libraries that contain compounds screened for their potential to combat infections and immune system-related disorders. The diverse structural features of this compound make it a candidate for further exploration in drug development pipelines .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study evaluated various thiazolidinone derivatives against a panel of bacterial strains. The results indicated that modifications similar to those found in this compound significantly improved activity against resistant strains of bacteria .
- Fungal Resistance Mechanisms : Research has also focused on understanding how compounds like this one can overcome fungal resistance mechanisms. The presence of specific functional groups was found to enhance the interaction with fungal cell membranes, leading to increased efficacy against resistant strains .
- Potential for Diabetes Treatment : Emerging studies suggest that thiazolidinone derivatives may play a role in metabolic disorders such as diabetes by modulating pathways involved in glucose metabolism and insulin sensitivity. This opens avenues for developing multifunctional therapeutic agents based on the thiazolidinone scaffold .
Comparison with Similar Compounds
Key Structural Features :
- Thiazolidinone core: The 4-oxo-2-sulfanylidene group enhances electron delocalization, stabilizing the enol tautomer and facilitating hydrogen bonding with biological targets .
- Acetamide side chain : The 4-methylpiperazine group introduces basicity, which may improve solubility and enable interactions with charged residues in enzyme active sites .
Structural Analogues and Substituent Effects
The biological activity of thiazolidinone derivatives is highly dependent on substituents at the C5 benzylidene and N3 acetamide positions. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-donating groups (e.g., 4-ethoxy, 4-methoxy) at the benzylidene position enhance antimicrobial activity by increasing membrane penetration .
- Bulky N3 substituents (e.g., sulfamoylphenyl) reduce activity against bacterial targets but improve enzyme-specific interactions, as seen in antidiabetic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
